Mellein

概述

描述

Mellein is a naturally occurring dihydroisocoumarin, a type of phenolic compound. It is produced by various organisms, including fungi, plants, insects, and bacteria.

准备方法

合成路线和反应条件

麦林可以通过多种方法合成。一种常见的合成路线是在酸性或碱性条件下,对适当的前体进行环化反应。例如,2-羟基苯乙酸衍生物的环化可以生成麦林。 反应通常需要催化剂和特定的温度条件才能有效进行 .

工业生产方法

麦林的工业生产通常涉及使用如曲霉属真菌等真菌发酵过程。真菌在受控条件下培养以生产麦林,然后将其提取和纯化。 由于其成本效益和可持续性,这种方法更适合大规模生产 .

化学反应分析

Reaction Types and Mechanisms

Mellein undergoes several characteristic reactions, including hydrogenation , methylation , lithiation , and cycloaddition . These transformations are critical for synthesizing derivatives and studying structure-activity relationships.

Hydrogenation

Hydrogenation of this compound derivatives reduces unsaturated bonds. For example, hydrogenating the unsaturated side chain of anacardic acid derivatives yields saturated analogs (e.g., compound 36 from ).

- Reagents : H₂ with catalysts (e.g., Pd/C).

- Evidence : Disappearance of sp² hybridization signals in IR (3008 cm⁻¹) and NMR confirms saturation .

Methylation

Methylation protects hydroxyl or carboxyl groups, as seen in the synthesis of methyl 2-methoxy-6-pentadecylbenzoate (37 ) from .

- Reagents : Dimethyl carbonate (DMC) under basic conditions.

- Outcome : Formation of methoxy and ester groups (IR peaks at 1739 cm⁻¹ and 1713 cm⁻¹) .

Lithiation

Lithiation reactions facilitate the synthesis of this compound via intermediates. For instance, n-BuLi deprotonates benzamide derivatives, enabling alkylation or carboxylation .

Diels-Alder Cycloaddition

This reaction constructs the benzopyran backbone of this compound precursors. Heating acetylenic esters with dienes (e.g., 1-methoxycyclohexadiene) generates substituted benzoic acid derivatives .

Functionalization of the Lactone Ring

- Hydroxylation : Enzymatic or chemical oxidation introduces hydroxyl groups at positions 5, 6, or 7, yielding derivatives like 6-hydroxythis compound (25 ) and 5-hydroxythis compound (19 ) .

- Side-Chain Modification : Alkylation or oxidation alters the C-3 methyl group, producing analogs with enhanced bioactivity .

Stability Under Environmental Conditions

This compound production by Macrophomina phaseolina in culture is influenced by pH, temperature, and nutrient availability, with optimal yields at 25°C and pH 6.0 .

Table 2: Synthetic Routes to this compound Derivatives

科学研究应用

作用机制

麦林的作用机制涉及它与各种分子靶标的相互作用。在真菌中,麦林破坏细胞膜完整性,导致细胞死亡。在植物中,它抑制参与生长和发育的特定酶。 确切的分子途径仍在研究中,但麦林干扰基本生物过程的能力使其成为一种有效的生物活性化合物 .

与相似化合物的比较

麦林经常与其他二氢异香豆素进行比较,例如 4-羟基麦林和 6-甲氧基麦林。这些化合物具有相似的结构,但其官能团不同,导致其生物活性不同。 例如,6-甲氧基麦林以其在胡萝卜中的苦味而闻名,而 4-羟基麦林则具有独特的抗真菌特性 .

相似化合物列表

- 4-羟基麦林

- 6-甲氧基麦林

- 绣球花素

- 香豆素

- 异色满-1-酮

麦林独特的生物活性和结构特征使其成为各种科学领域中引起极大兴趣的化合物。

相似化合物的比较

Mellein is often compared with other dihydroisocoumarins, such as 4-hydroxythis compound and 6-methoxythis compound. These compounds share similar structures but differ in their functional groups, leading to variations in their biological activities. For example, 6-methoxythis compound is known for its bitterness in carrots, while 4-hydroxythis compound has distinct antifungal properties .

List of Similar Compounds

- 4-Hydroxythis compound

- 6-Methoxythis compound

- Hydrangenol

- Coumarin

- Isochroman-1-one

This compound’s unique combination of biological activities and structural features makes it a compound of significant interest in various scientific fields.

生物活性

Mellein, a naturally occurring compound classified as a 3,4-dihydroisocoumarin, has garnered attention for its diverse biological activities. Primarily produced by fungi and certain plants, this compound exhibits a range of pharmacological properties including antifungal, antibacterial, cytotoxic, and phytotoxic effects. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research data.

Chemical Structure and Biosynthesis

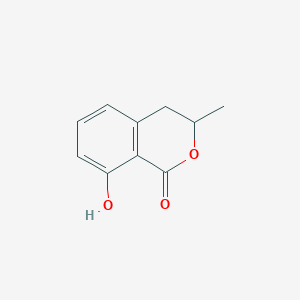

This compound's chemical structure can be represented as follows:

Biosynthetic Pathways

This compound is synthesized through specific biosynthetic pathways involving various enzymes and genes. Research has identified key metabolic routes that lead to the production of this compound in organisms such as Aspergillus species and Macrophomina phaseolina . Understanding these pathways is crucial for enhancing the yield of this compound through biotechnological approaches.

Antifungal Activity

This compound demonstrates significant antifungal properties against various fungal strains. Studies have shown that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger with varying degrees of efficacy. The compound's mechanism involves disrupting fungal cell wall synthesis and function .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 64 µg/mL |

Antibacterial Activity

This compound also exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Its activity is particularly noted against strains like Staphylococcus aureus and Escherichia coli. The compound interferes with bacterial cell division and membrane integrity .

Cytotoxicity

Research indicates that this compound possesses cytotoxic properties, particularly against cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells with an IC50 value of approximately 35 µM . This cytotoxic effect is attributed to the induction of apoptosis in cancer cells.

Phytotoxic Effects

This compound demonstrates phytotoxicity, causing necrotic lesions in various plant species. Studies have reported its ability to induce necrotic leaf spots in plants such as hemp dogbane (Apocynum cannabinum) and apple (Malus domestica) . This property may have implications for its use in agricultural applications as a natural herbicide.

Case Study 1: Antifungal Efficacy in Agricultural Settings

A study conducted on soybean plants infected with Macrophomina phaseolina revealed that this compound production was associated with the pathogen's virulence. The study utilized GC-MS analysis to confirm the presence of this compound in culture filtrates from infected plants, demonstrating its role in plant-pathogen interactions .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines showed promising results. This compound was found to induce apoptosis in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent .

属性

IUPAC Name |

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891794 | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-93-7, 17397-85-2 | |

| Record name | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochracin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Mellein?

A1: this compound exhibits diverse biological activities, including:

- Phytotoxicity: It displays phytotoxic effects on various plants, causing symptoms like necrosis, wilting, and reduced growth. [, , , , , , , , , , ]

- Antimicrobial Activity: It demonstrates activity against various bacteria and fungi. [, , , , , , , , ]

- Larvicidal Activity: Studies indicate larvicidal activity against mosquito species like Aedes aegypti. []

- Inhibition of Sirtuin Activity: this compound and its derivative, 5-methylthis compound, inhibit the histone deacetylase activity of fungal Sirtuin A (SirA). []

Q2: How does this compound exert its phytotoxic effects?

A2: While the exact mechanisms are still under investigation, studies suggest this compound may contribute to plant cell death by:

- Disrupting cellular respiration: It reduces CO2 net assimilation in wheat seedlings. []

- Interfering with plant defenses: It disrupts jasmonic acid/ethylene-dependent defenses in grapevine. []

- Synergistic action with other toxins: Its phytotoxic effect may be amplified in conjunction with other metabolites produced by the same fungi. [, , ]

Q3: How does (R)-(-)-mellein, a specific enantiomer of this compound, contribute to the survival of the parasitoid wasp Ampulex compressa?

A3: Ampulex compressa larvae secrete (R)-(-)-mellein, which inhibits the growth of harmful bacteria, like Serratia marcescens, protecting the larvae and their food source (American cockroach) from microbial degradation. [, ]

Q4: Does this compound play a direct role in the pathogenicity of fungi on plants?

A4: The role of this compound in fungal pathogenicity is complex and may vary depending on the fungal species and host plant. Some studies suggest it might play a quantitative role, while others indicate that it may not be essential for pathogenicity. [, ] Further research is needed to fully elucidate its specific role in disease development.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H10O3, and its molecular weight is 178.18 g/mol. [, , ]

Q6: What spectroscopic techniques are useful for characterizing this compound?

A6: Various spectroscopic methods are employed for this compound's structural elucidation, including:

- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, DEPT-135°, and 2D NMR techniques like COSY, HMQC, HMBC, and NOESY provide detailed information about the hydrogen and carbon framework. [, , , , , , , ]

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESIMS) helps determine the molecular formula and identify fragmentation patterns. [, , , , , ]

- Infrared Spectroscopy (FT-IR): Provides information about functional groups present in the molecule. []

- Electronic Circular Dichroism (ECD): Useful for determining the absolute configuration of chiral this compound derivatives. [, ]

Q7: What is the biosynthetic origin of this compound?

A7: this compound is biosynthesized via the polyketide pathway. Studies using 13C-labeled acetate feeding experiments in fungi and insects have confirmed its polyketide origin. [, ]

Q8: Which enzymes are involved in this compound biosynthesis?

A8: A partially reducing iterative polyketide synthase (PR-PKS) has been identified as the key enzyme responsible for this compound biosynthesis in the wheat pathogen Parastagonospora nodorum. This enzyme catalyzes the formation of (R)-mellein from acetate units. []

Q9: Are there any genetic studies on this compound biosynthesis?

A9: Yes, the gene encoding the PR-PKS responsible for (R)-mellein synthesis in P. nodorum, designated SNOG_00477 (SN477), has been identified and disrupted. The resulting mutant lost the ability to produce (R)-mellein, confirming the gene's role in its biosynthesis. []

Q10: How do structural modifications affect the biological activity of this compound?

A10: Structural modifications significantly influence this compound's biological activity.

- Hydroxyl Group at C-4: Presence and stereochemistry of the hydroxyl group at the C-4 position impact phytotoxicity. [, , ]

- Methoxy Group at C-6: Affects both phytotoxicity and antifungal activity. [, ]

- Side Chain Variations: Modifications to the alkyl side chain at the C-3 position can alter biological activity. [, ]

Q11: Have any synthetic analogues of this compound been developed?

A11: While the provided research focuses on natural this compound and its derivatives, synthetic efforts have been made. For example, 8-methoxy-3-tridecyl-3,4-dihydroisocoumarin, a this compound analogue, was synthesized using anacardic acid from cashew nut shell liquid. []

Q12: How is this compound extracted and purified from fungal cultures?

A12:

- Extraction: Typically involves solvent extraction of fungal culture filtrates using organic solvents like ethyl acetate. [, , , ]

- Purification: Purification strategies include various chromatographic techniques like column chromatography (silica gel, RP-18) and high-performance liquid chromatography (HPLC). [, , , , , ]

Q13: What analytical methods are used to quantify this compound?

A13: Quantitative analysis of this compound often employs:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for both qualitative and quantitative analysis of this compound in various matrices, including fungal cultures, plant tissues, and insect secretions. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC/MS): Effective for analyzing volatile this compound and its presence in complex biological samples like insect secretions. [, ]

Q14: What is the known toxicity profile of this compound?

A14: While this compound exhibits various biological activities, its toxicity profile requires further investigation. Studies suggest it might possess some cytotoxic effects, but detailed toxicological data, particularly regarding long-term effects, are limited in the provided research. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。